[4-(4-chlorophenyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
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Overview
Description
1-(4-CHLOROPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Attachment of the thiophene group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target molecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE
- 1-(4-FLUOROPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE
Uniqueness
The uniqueness of 1-(4-CHLOROPHENYL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, for example, can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H17ClN4OS |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-3-5-14(6-4-13)22-7-9-23(10-8-22)18(24)16-12-15(20-21-16)17-2-1-11-25-17/h1-6,11-12H,7-10H2,(H,20,21) |
InChI Key |
NOJLNVXAYKCVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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